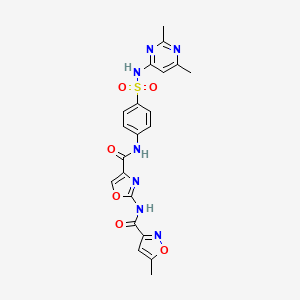

N-(4-((4-(N-(2,6-ジメチルピリミジン-4-イル)スルファモイル)フェニル)カルバモイル)オキサゾール-2-イル)-5-メチルイソキサゾール-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H19N7O6S and its molecular weight is 497.49. The purity is usually 95%.

BenchChem offers high-quality N-(4-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- イマチニブは、この化合物の一般名であり、よく知られたチロシンキナーゼ阻害剤です。慢性骨髄性白血病(CML)と胃腸間質腫瘍(GIST)の治療に革命をもたらしました。 BCR-ABL融合タンパク質とc-KIT受容体型チロシンキナーゼを特異的に標的とすることで、イマチニブはがん細胞の増殖を抑制し、アポトーシスを促進します .

- 研究者たちは、C型肝炎ウイルス(HCV)やヒト免疫不全ウイルス(HIV)など、さまざまなウイルスに対するイマチニブの抗ウイルス効果の可能性を探ってきました。 ウイルス複製経路を阻害する能力から、さらなる研究のための有望な候補と考えられています .

- イマチニブの抗炎症作用が注目されています。肥満細胞の活性化を阻害し、炎症性サイトカインを抑制することで、免疫応答を調節します。 関節リウマチや炎症性腸疾患などの病気に応用できる可能性があります .

- いくつかの研究では、イマチニブが神経保護に役割を果たす可能性があることを示唆しています。 神経変性プロセスに関与するキナーゼを標的とすることで、アルツハイマー病やパーキンソン病などの疾患における神経損傷を軽減する可能性があります .

- イマチニブが心臓線維化と血管リモデリングに与える影響が調べられています。 心筋梗塞後の心筋リモデリングの悪化を予防するのに役立つ可能性があります .

- 元の適応症を超えて、研究者たちはイマチニブの他の疾患における可能性を調査し続けています。 安全プロファイルとよく特徴付けられた薬物動態により、薬剤再開発の取り組みにとって魅力的な候補となっています .

がん治療(チロシンキナーゼ阻害)

抗ウイルス研究

炎症性疾患と自己免疫疾患

神経変性疾患

心臓血管研究

薬剤再開発

作用機序

Target of Action

Similar compounds with a pyrimidine ring structure have been found to inhibit the activity of protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (potentially protein kinases) to inhibit their activity . This inhibition could result in changes to cellular processes controlled by these enzymes, such as cell growth and differentiation .

Biochemical Pathways

Given the potential inhibition of protein kinases, it could impact pathways related to cell growth, differentiation, migration, and metabolism .

Result of Action

Based on the potential inhibition of protein kinases, it could result in altered cell growth, differentiation, migration, and metabolism .

特性

IUPAC Name |

N-[4-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7O6S/c1-11-8-18(23-13(3)22-11)28-35(31,32)15-6-4-14(5-7-15)24-20(30)17-10-33-21(25-17)26-19(29)16-9-12(2)34-27-16/h4-10H,1-3H3,(H,24,30)(H,22,23,28)(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZZNODSQBPYFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=NOC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2491837.png)

![prop-2-en-1-yl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2491840.png)

![2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2491842.png)

![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2491847.png)

![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2491848.png)

![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)

![N-Naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B2491853.png)